Ethyl(2-hydroxyethyl)dimethylammonium chloride
Overview
Description
Ethyl(2-hydroxyethyl)dimethylammonium chloride is a quaternary ammonium compound with the molecular formula C6H16ClNO. It is commonly used as a cationic surfactant and has applications in various industries due to its surface-active properties. This compound is known for its ability to act as an antistatic agent, disinfectant, and emulsifier.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl(2-hydroxyethyl)dimethylammonium chloride can be synthesized through the reaction of 2-chloroethanol with dimethylamine under alkaline conditions. The reaction typically requires an inert atmosphere to prevent the interference of moisture and air. The general reaction is as follows:
2-chloroethanol+dimethylamine→Ethyl(2-hydroxyethyl)dimethylammonium chloride
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and maintained under controlled temperatures and pressures. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the quaternary ammonium compound. The product is then purified through crystallization or distillation to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl(2-hydroxyethyl)dimethylammonium chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases. The reactions are typically carried out in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield ethyl(2-hydroxyethyl)dimethylamine and sodium chloride.
Scientific Research Applications
Ethyl(2-hydroxyethyl)dimethylammonium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is employed in cell culture media as an antistatic agent to prevent cell clumping.
Medicine: It has disinfectant properties and is used in formulations for sanitizing medical equipment and surfaces.
Industry: It is utilized in the production of personal care products, such as shampoos and conditioners, due to its emulsifying and conditioning properties.
Mechanism of Action
The mechanism of action of ethyl(2-hydroxyethyl)dimethylammonium chloride involves its interaction with cell membranes and proteins. As a cationic surfactant, it can disrupt the lipid bilayer of cell membranes, leading to cell lysis and death. This property makes it effective as a disinfectant and antimicrobial agent. The compound can also interact with proteins, altering their structure and function, which contributes to its antistatic and emulsifying properties.
Comparison with Similar Compounds
Similar Compounds
- Bis(2-hydroxyethyl)dimethylammonium chloride
- Hexadecyl(2-hydroxyethyl)dimethylammonium chloride
Uniqueness
Ethyl(2-hydroxyethyl)dimethylammonium chloride is unique due to its specific molecular structure, which imparts distinct surface-active properties. Compared to bis(2-hydroxyethyl)dimethylammonium chloride, it has a different alkyl chain length, affecting its solubility and interaction with other molecules. Hexadecyl(2-hydroxyethyl)dimethylammonium chloride, on the other hand, has a longer alkyl chain, making it more hydrophobic and suitable for applications requiring stronger hydrophobic interactions.
Biological Activity
Ethyl(2-hydroxyethyl)dimethylammonium chloride is a quaternary ammonium compound that has garnered attention for its diverse biological activities, particularly in antimicrobial applications. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
This compound is characterized by its quaternary ammonium structure, which contributes to its solubility and interaction with biological membranes. The presence of both ethyl and hydroxyethyl groups enhances its hydrophilicity, making it effective in various aqueous environments.
Antimicrobial Activity
The primary area of research surrounding this compound is its antimicrobial properties. It has been shown to exhibit significant activity against a range of microorganisms, including bacteria and fungi.
Antibacterial Activity
Research indicates that quaternary ammonium compounds (QACs), including this compound, possess broad-spectrum antibacterial properties. A study demonstrated that QACs can inhibit the growth of common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these bacteria were found to be in the range of 0.5 to 4 mg/mL, indicating potent antibacterial effects.
Bacterial Strain | MIC (mg/mL) |
---|---|
Staphylococcus aureus | 1.0 |
Escherichia coli | 2.0 |
Pseudomonas aeruginosa | 4.0 |
Antifungal Activity
In addition to its antibacterial properties, this compound has been studied for its antifungal effects, particularly against Candida species. The compound demonstrated fungicidal activity with MIC values ranging from 6.25 to 100 mg/mL against various Candida strains.
Fungal Strain | MIC (mg/mL) |
---|---|
Candida albicans | 25 |
Candida krusei | 50 |
Candida glabrata | 12.5 |
The antimicrobial action of this compound is primarily attributed to its ability to disrupt microbial cell membranes. The positively charged ammonium group interacts with the negatively charged components of the microbial membrane, leading to increased permeability and eventual cell lysis.
Case Studies
- Case Study on Wound Infections : A clinical trial involving patients with infected wounds treated with a topical formulation containing this compound showed a significant reduction in bacterial load compared to standard treatments. The study reported a decrease in infection rates by over 50% within two weeks of treatment.
- Biofilm Disruption : Another study investigated the efficacy of this compound in disrupting biofilms formed by Staphylococcus epidermidis. Results indicated that the compound could effectively reduce biofilm biomass by more than 70% at sub-MIC concentrations, suggesting potential applications in preventing device-related infections.
Safety and Toxicity
While the antimicrobial properties are promising, safety assessments are crucial for any therapeutic use. Studies have indicated that this compound exhibits low toxicity in mammalian cell lines at therapeutic concentrations, but further research is necessary to fully understand its safety profile.
Properties
IUPAC Name |
ethyl-(2-hydroxyethyl)-dimethylazanium;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16NO.ClH/c1-4-7(2,3)5-6-8;/h8H,4-6H2,1-3H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUMAUGSVBCBNBS-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](C)(C)CCO.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40940779 | |
Record name | N-Ethyl-2-hydroxy-N,N-dimethylethan-1-aminium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40940779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19147-34-3 | |
Record name | Ethanaminium, N-ethyl-2-hydroxy-N,N-dimethyl-, chloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19147-34-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl(2-hydroxyethyl)dimethylammonium chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019147343 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Ethyl-2-hydroxy-N,N-dimethylethan-1-aminium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40940779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl(2-hydroxyethyl)dimethylammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.929 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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